

# 1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **1-Allyl-3,7-dimethylxanthine**

Cat. No.: **B15131428**

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CAS Number: 2530-99-6

Synonyms: 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-1H-purine-2,6(3H,7H)-dione

This technical guide provides an in-depth overview of **1-Allyl-3,7-dimethylxanthine**, a synthetic derivative of theobromine, tailored for researchers, scientists, and drug development professionals. This document consolidates key information regarding its chemical and physical properties, synthesis, pharmacology, and potential therapeutic applications, with a focus on presenting quantitative data and detailed experimental methodologies.

## Chemical and Physical Properties

**1-Allyl-3,7-dimethylxanthine** is a xanthine derivative with an allyl group substituted at the N1 position. This modification significantly influences its biological activity compared to its parent compound, theobromine.

Property	Value	Reference
Molecular Formula	$C_{10}H_{12}N_4O_2$	
Molecular Weight	220.23 g/mol	
Melting Point	147 °C	
Boiling Point	361.16 °C (estimated)	
Density	1.2387 g/cm <sup>3</sup> (estimated)	
XLogP3	0.6	
PSA (Polar Surface Area)	58.4 Å <sup>2</sup>	
Vapor Pressure	1.17E-07 mmHg at 25°C	
Flash Point	214.9 °C	
Toxicity (Oral-Mouse LD50)	191 mg/kg	
Toxicity (Abdominal cavity-mouse LD50)	102 mg/kg	

## Synthesis

The primary and most common method for the synthesis of **1-Allyl-3,7-dimethylxanthine** is the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide. The reaction conditions can be optimized by varying the base, solvent, and temperature to achieve high yields.

## Experimental Protocol: Synthesis via N-Alkylation of Theobromine (Journal of the Chinese Chemical Society, 2012)

This protocol describes a modern synthetic route with a reported yield of 95%.

### Materials:

- Theobromine

- Allyl bromide
- Sodium t-butanolate
- N,N-dimethyl-formamide (DMF)

**Procedure:**

- A mixture of theobromine and sodium t-butanolate in N,N-dimethyl-formamide is prepared.
- Allyl bromide is added to the mixture.
- The reaction mixture is heated at 150 °C for 12 hours.
- The temperature is then reduced to 100 °C and the reaction is continued for an additional 12 hours.
- The product, **1-Allyl-3,7-dimethylxanthine**, is isolated and purified.

## Experimental Protocol: Synthesis from Patent US1415700A (1922)

This protocol outlines an earlier method for the synthesis of the compound.

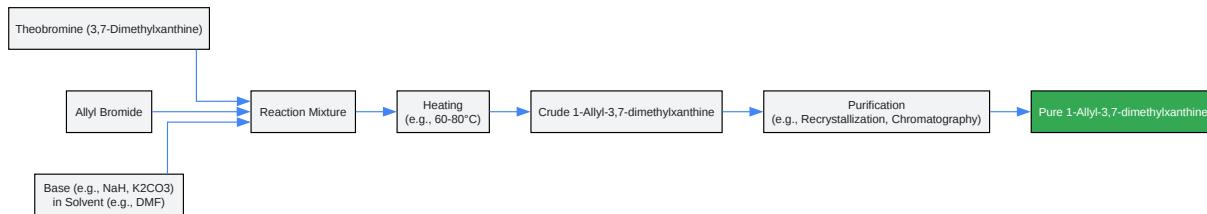
**Materials:**

- 3,7-dimethylxanthine (Theobromine) (180 parts)
- Absolute alcohol (1450 parts)
- 18% aqueous solution of caustic potash (115 parts)
- Allyl bromide (115 parts)
- 48% solution of caustic potash (25 parts)
- Additional allyl bromide (25 parts)
- Chloroform

- Water

Procedure:

- Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
- While stirring, add 115 parts of an 18% aqueous solution of caustic potash.
- Heat the mixture to boiling.
- Add 115 parts of allyl bromide dropwise over the course of two hours, maintaining the boiling.
- Continue boiling for an additional two hours.
- Add 25 parts of a 48% solution of caustic potash, followed by a slow addition of 25 parts of allyl bromide.
- Boil the mixture for 4 hours under a reflux condenser.
- Distill off the alcohol.
- The principal quantity of **1-allyl-3,7-dimethylxanthine** is obtained by crystallization.
- Any remaining unreacted 3,7-dimethylxanthine can be dissolved by adding a solution of sodium hydroxide.
- The remaining product can be extracted from the filtrate by shaking with chloroform.
- The crude product is purified by crystallization from water.

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Caption: General workflow for the synthesis of **1-Allyl-3,7-dimethylxanthine**.

## Pharmacology

The pharmacological profile of **1-Allyl-3,7-dimethylxanthine** is primarily characterized by its activity as a methylxanthine, which includes antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).

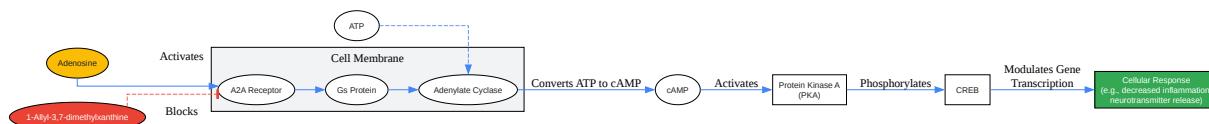
## Adenosine Receptor Antagonism

Like other methylxanthines, **1-Allyl-3,7-dimethylxanthine** acts as a competitive antagonist at adenosine receptors. The substitution of an allyl group at the N1 position significantly alters its receptor affinity and selectivity compared to caffeine and theophylline.

Target	Activity	Potency Relative to Caffeine	Reference
Adenosine A <sub>1</sub> Receptor	Antagonist	Little to no change	
Adenosine A <sub>2A</sub> Receptor	Antagonist	7- to 10-fold more potent	

This enhanced potency at the A<sub>2A</sub> receptor suggests that **1-Allyl-3,7-dimethylxanthine** may have more pronounced effects on physiological processes mediated by this receptor subtype, such as regulation of inflammation and neurotransmitter release.

Antagonism of the A<sub>2A</sub> receptor by **1-Allyl-3,7-dimethylxanthine** blocks the downstream signaling cascade initiated by adenosine. This can lead to a variety of cellular responses, including the modulation of inflammatory responses and neuronal activity.



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Caption: Antagonism of the Adenosine A<sub>2A</sub> Receptor Signaling Pathway.

## Phosphodiesterase (PDE) Inhibition

As a methylxanthine, **1-Allyl-3,7-dimethylxanthine** is also expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, methylxanthines can increase intracellular levels of these second messengers, leading to various physiological effects, including smooth muscle relaxation.

However, specific quantitative data (e.g., IC<sub>50</sub> values) for the PDE inhibitory activity of **1-Allyl-3,7-dimethylxanthine** are not readily available in the current literature. Its parent compound, theobromine, is considered a weak PDE inhibitor. Theophylline, another related methylxanthine, is a more potent PDE inhibitor. Further research is required to quantify the PDE inhibitory profile of **1-Allyl-3,7-dimethylxanthine**.

## Potential Therapeutic Applications

The unique pharmacological profile of **1-Allyl-3,7-dimethylxanthine** suggests several areas of potential therapeutic interest. However, it is important to note that research into its specific applications is still in the early stages.

## Central Nervous System Stimulation

Due to its antagonism of adenosine receptors, particularly the A<sub>2A</sub> subtype, **1-Allyl-3,7-dimethylxanthine** is likely to possess central nervous system (CNS) stimulant properties. Blockade of adenosine's inhibitory effects in the brain can lead to increased neuronal firing and the release of various neurotransmitters, resulting in increased alertness and cognitive function.

## Neuroprotection

Research into other A<sub>2A</sub> receptor antagonists has suggested a potential role in neuroprotection. By modulating glutamatergic neurotransmission and reducing excitotoxicity, these compounds are being investigated for their potential in conditions like Parkinson's disease and cerebral ischemia. Given its enhanced potency at the A<sub>2A</sub> receptor, **1-Allyl-3,7-dimethylxanthine** could be a valuable tool for research in this area.

## Anti-inflammatory and Anticancer Potential

While methylxanthines as a class have been investigated for their anti-inflammatory and anticancer properties, there is currently a lack of specific experimental data for **1-Allyl-3,7-dimethylxanthine** in these areas. Future research is needed to explore these potential therapeutic avenues.

## Conclusion

**1-Allyl-3,7-dimethylxanthine** is a synthetically accessible derivative of theobromine with a distinct pharmacological profile. Its enhanced potency as an antagonist at the adenosine A<sub>2A</sub> receptor makes it a compound of significant interest for research in neuropharmacology and potentially other therapeutic areas. While its activity as a phosphodiesterase inhibitor and its potential anti-inflammatory and anticancer effects require further investigation, the available data provide a solid foundation for future studies. This technical guide serves as a comprehensive resource to facilitate further exploration of this promising compound by the scientific community.

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